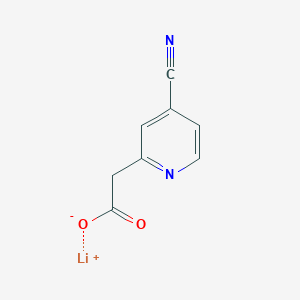
N1-(2-(フラン-3-イル)-2-チオモルフォリノエチル)オキサラミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a furan ring, a thiomorpholine moiety, and an oxalamide group, making it a versatile molecule for research and industrial applications.
科学的研究の応用
N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
Furan derivatives have been found to interact with various targets in the body. They act as MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .
Mode of Action
The mode of action of furan derivatives depends on the specific target they interact with. For example, as MAO inhibitors, they prevent the breakdown of monoamine neurotransmitters, thereby increasing their availability .
Biochemical Pathways
Furan derivatives can affect various biochemical pathways depending on their specific targets. For instance, as COX-2 inhibitors, they can affect the synthesis of prostaglandins, which are involved in inflammation and pain .
Pharmacokinetics
The pharmacokinetic properties of furan derivatives can vary. The presence of the ether oxygen in furan derivatives adds polarity and the potential for hydrogen bonding, which can improve pharmacokinetic characteristics of lead molecules and optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
The result of the action of furan derivatives can vary depending on their specific targets and modes of action. For example, as MAO inhibitors, they can help to alleviate symptoms of depression by increasing the availability of monoamine neurotransmitters .
Action Environment
The action, efficacy, and stability of furan derivatives can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn affect its absorption and distribution in the body .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Introduction of the Thiomorpholine Moiety: Thiomorpholine can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the thiomorpholine group.
Formation of the Oxalamide Group:
Industrial Production Methods
Industrial production of N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under specific conditions.
Reduction: Reduction of the oxalamide group can yield corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiomorpholine derivatives.
類似化合物との比較
Similar Compounds
- N1-(2-(furan-3-yl)-2-hydroxyethyl)-N2-(m-tolyl)oxalamide .
- Furan-3-carboxylates .
- Thiomorpholine derivatives .
Uniqueness
N1-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide is unique due to its combination of a furan ring, thiomorpholine moiety, and oxalamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
特性
IUPAC Name |
N'-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c13-11(16)12(17)14-7-10(9-1-4-18-8-9)15-2-5-19-6-3-15/h1,4,8,10H,2-3,5-7H2,(H2,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPOAQZRVLMFIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)C(=O)N)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-chlorophenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2432275.png)


![5-[4-(3-methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2432278.png)
![4-[(3-methylpyridin-2-yl)oxy]benzoic acid](/img/structure/B2432279.png)

![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diethylmethanethioamide](/img/structure/B2432282.png)


![4-(dipropylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2432287.png)




